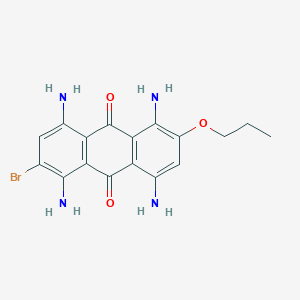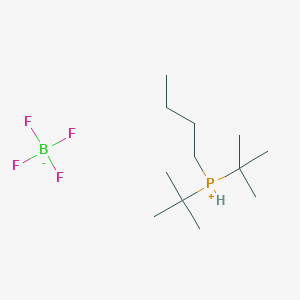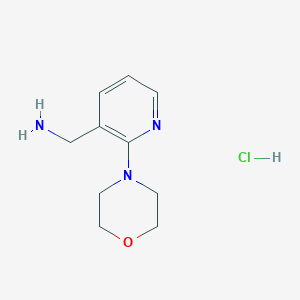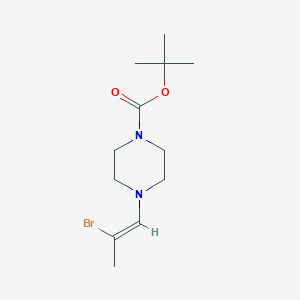![molecular formula C48H36N2O2 B15251060 2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione CAS No. 915406-01-8](/img/structure/B15251060.png)
2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,8-Bis(di-p-tolylamino)indeno[1,2-b]fluorene-6,12-dione involves several steps, including the formation of the indeno[1,2-b]fluorene core and subsequent functionalization. One common synthetic route includes the following steps :
-
Formation of the Indeno[1,2-b]fluorene Core
Reagents: n-Butyllithium (n-BuLi), 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Conditions: The reaction is carried out in tetrahydrofuran (THF) at temperatures ranging from -78°C to room temperature.
Yield: Approximately 90%.
-
Functionalization
Reagents: Palladium(II) acetate (Pd(OAc)2), potassium carbonate (K2CO3), n-tetrabutylammonium bromide (n-Bu4NBr), water.
Conditions: The reaction is performed at 70°C for 2 hours.
Yield: Greater than 98%.
-
Final Steps
Reagents: Diphenylamine, Pd(OAc)2, t-Butyl sodium (t-BuONa), toluene.
Conditions: The reaction is carried out under reflux for 6 hours.
Yield: 81%.
Analyse Chemischer Reaktionen
2,8-Bis(di-p-tolylamino)indeno[1,2-b]fluorene-6,12-dione undergoes various chemical reactions, including oxidation, reduction, and substitution :
-
Oxidation
Reagents: Potassium permanganate (KMnO4), pyridine, water.
Conditions: Reflux for 24 hours.
Products: Oxidized derivatives of the compound.
-
Reduction
Reagents: Hydrazine hydrate (N2H4·H2O), potassium hydroxide (KOH), diethylene glycol.
Conditions: Reflux for 48 hours.
Products: Reduced derivatives of the compound.
-
Substitution
Reagents: Bromine (Br2), ferric chloride (FeCl3), chloroform (CHCl3).
Conditions: 0°C for 24 hours.
Products: Substituted derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2,8-Bis(di-p-tolylamino)indeno[1,2-b]fluorene-6,12-dione has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the fabrication of organic electronic devices such as OLEDs and OFETs.
Wirkmechanismus
The mechanism of action of 2,8-Bis(di-p-tolylamino)indeno[1,2-b]fluorene-6,12-dione involves its interaction with various molecular targets and pathways . The compound’s semiconducting properties allow it to participate in electron transfer processes, making it useful in electronic devices. Its fluorescent properties enable it to be used in bioimaging applications, where it interacts with biological molecules to produce fluorescence.
Vergleich Mit ähnlichen Verbindungen
2,8-Bis(di-p-tolylamino)indeno[1,2-b]fluorene-6,12-dione can be compared with other indeno[1,2-b]fluorene derivatives :
2,8-Diaminoindeno[1,2-b]fluorene: Known for its blue light-emitting properties.
Indeno[1,2-b]fluorene-6,12-dione: Used as an acceptor molecule in organic electronic devices.
Indeno[2,1-a]fluorene: Exhibits different ground state antiaromaticity compared to indeno[1,2-b]fluorene derivatives.
The uniqueness of 2,8-Bis(di-p-tolylamino)indeno[1,2-b]fluorene-6,12-dione lies in its combination of semiconducting and fluorescent properties, making it versatile for various applications in both scientific research and industry.
Eigenschaften
CAS-Nummer |
915406-01-8 |
|---|---|
Molekularformel |
C48H36N2O2 |
Molekulargewicht |
672.8 g/mol |
IUPAC-Name |
2,8-bis(4-methyl-N-(4-methylphenyl)anilino)indeno[1,2-b]fluorene-6,12-dione |
InChI |
InChI=1S/C48H36N2O2/c1-29-5-13-33(14-6-29)49(34-15-7-30(2)8-16-34)37-21-23-39-41-27-46-42(28-45(41)47(51)43(39)25-37)40-24-22-38(26-44(40)48(46)52)50(35-17-9-31(3)10-18-35)36-19-11-32(4)12-20-36/h5-28H,1-4H3 |
InChI-Schlüssel |
PLRIWNCMDXYUMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C5=CC6=C(C=C5C4=O)C7=C(C6=O)C=C(C=C7)N(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


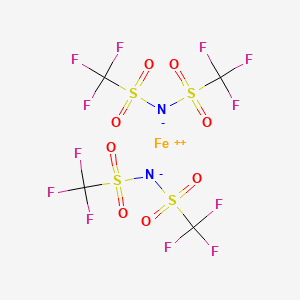

![tert-butyl (4aS,8R,8aS)-8-amino-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B15250990.png)
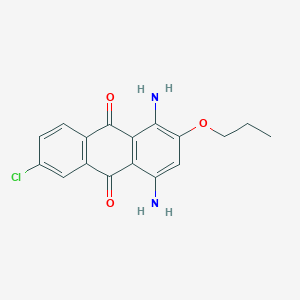
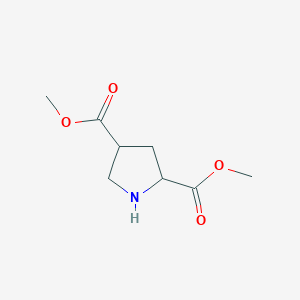
![6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15251021.png)
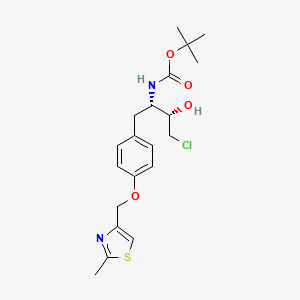
![6-Bromo-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15251029.png)
